1,1-Difluoro-5-azaspiro[2.4]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKKJOJODSUMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669802 | |
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-77-0 | |
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Difluoro 5 Azaspiro 2.4 Heptane and Derivatives
Cyclization and Spiroannulation Strategies
The construction of the core 5-azaspiro[2.4]heptane framework is a key challenge, demanding precise control over ring formation to create the spirocyclic junction.
Reductive Cyclization Approaches
Reductive cyclization offers a powerful one-pot method for constructing spirocyclic amines from linear precursors. This strategy typically involves the reduction of a nitrile or a similar functional group to an amine, which then undergoes spontaneous intramolecular cyclization. A notable example of this approach in a related system involves the synthesis of spirocyclic sultams from cyanoalkylsulfonyl fluorides. nih.gov In this process, a mixture of sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol (B129727) effectively reduces the nitrile group to a primary amine. nih.gov This amine then displaces the sulfonyl fluoride (B91410) to form the spirocyclic product in high yields (48–84%). nih.gov
This methodology can be adapted for the synthesis of 1,1-difluoro-5-azaspiro[2.4]heptane. A hypothetical precursor, such as a 1-(2-cyanoethyl)-1,1-difluorocyclopropane derivative, could undergo reduction of the nitrile to an amine, followed by intramolecular nucleophilic attack to form the desired pyrrolidine (B122466) ring of the spiro[2.4]heptane system.
Intramolecular Imine/Lactam Cyclization
The formation of the pyrrolidine ring can also be achieved through the intramolecular cyclization of precursors containing an imine or a lactam (amide). Palladium catalysis has proven particularly effective for this transformation. Research has shown that 5-azaspiro[2.4]heptane derivatives can be readily prepared through the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides. researcher.life This reaction proceeds in moderate to excellent yields and serves as a powerful tool for creating the spirocyclic core. researcher.life The use of a bimetallic system, incorporating a Lewis acid such as zinc chloride (ZnCl₂), can further enhance the reaction, allowing for the synthesis of more complex, functionalized pyrrole (B145914) products fused to the spirocycle. researcher.life
Palladium-Catalyzed Spirocyclopropanation of Gem-Difluoroalkenes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application extends to the formation of complex spirocycles. While the direct palladium-catalyzed spirocyclopropanation of a gem-difluoroalkene to form the this compound is an advanced and specific transformation, related palladium-catalyzed reactions provide strong mechanistic precedent. For instance, the synthesis of analogous 4-oxaspiro[2.4]heptanes has been achieved via the central attack of an oxygen nucleophile on a π-allylpalladium intermediate. In the synthesis of azaspirocycles, palladium catalysts, in conjunction with specific ligands, have been used to selectively form azaspiro[2.4]heptanone derivatives from γ-methylidene-δ-valerolactone and an isocyanate, achieving product ratios as high as 90:10 in favor of the desired spirocycle. These examples underscore the utility of palladium in controlling the regioselectivity of cyclization to form spirocyclic systems.
Fluorination Techniques for Spirocyclic Systems
The introduction of fluorine atoms, particularly the gem-difluoro motif, is a critical step that significantly modulates the properties of the final molecule.
Regioselective Fluorination Protocols Utilizing Fluorinating Reagents
The most common and direct method for installing a gem-difluoro group is the deoxofluorination of a corresponding ketone precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are widely used for this purpose. researchgate.net In the context of this compound synthesis, a plausible route involves the preparation of 5-azaspiro[2.4]heptan-1-one. This ketone intermediate can then be treated with DAST under controlled conditions to replace the carbonyl oxygen with two fluorine atoms, yielding the target compound. DAST is known for its versatility in mediating not only fluorination but also dehydration and cyclization reactions, making it a powerful reagent in organofluorine chemistry. researchgate.net
Enantioselective Synthesis of Chiral Fluorinated Analogs
Producing enantiomerically pure fluorinated spirocycles is crucial for their application in pharmaceuticals. Several advanced strategies have been developed to achieve high levels of stereocontrol.
One highly effective method is the asymmetric hydrogenation of a prochiral ketone precursor. The enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate for quinolone antibacterial agents, has been accomplished via this route. nih.gov The asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a ruthenium catalyst, specifically [RuCl(benzene)(S)-SunPhos]Cl, achieves exceptionally high enantioselectivities of up to 98.7% enantiomeric excess (ee). nih.gov
Table 1: Enantioselective Hydrogenation for Chiral Spirocycle Precursor Data sourced from research on asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.gov
| Catalyst | Substrate | Enantiomeric Excess (ee) |
| [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | Up to 98.7% |
Another powerful approach involves building the chiral scaffold from acyclic precursors using a chiral catalyst. A catalytic, enantioselective preparation of the (S)-4-methyleneproline scaffold, a direct precursor to (S)-5-azaspiro[2.4]heptane derivatives, has been developed. mdpi.com The key step is a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com This method reliably establishes the stereocenter, achieving a 95:5 enantiomeric ratio. mdpi.com The resulting chiral 4-methyleneproline (B1208900) derivative is then converted to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid through a sequence of cyclopropanation and debromination steps. mdpi.com
Table 2: Enantioselective Phase-Transfer Catalysis Data from the enantioselective preparation of the (S)-4-methyleneproline scaffold. mdpi.com
| Catalyst | Reaction Type | Key Conditions | Enantiomeric Ratio (e.r.) |
| Chinchonidine-derived | Phase-Transfer Catalysis | Toluene/CH₂Cl₂, KOH, -20 °C | 95:5 |
Furthermore, classical resolution strategies such as the Curtius rearrangement can be employed on chiral precursors to install nitrogen-containing functional groups with perfect stereochemical fidelity. An enantioselective synthesis of the related (R)-1-azaspiro[4.4]nonane-2,6-dione system, achieving an ee of ≥95%, utilized this rearrangement as the key strategic element to create the chiral quaternary α-nitrogen center. clockss.org This demonstrates that established chemical transformations can be powerfully applied in an enantioselective context to build complex chiral spirocycles. clockss.org
Synthesis of Key Intermediates and Functionalized Analogs
The construction of the this compound scaffold is not typically a single-step process but rather a convergent synthesis involving the preparation of a non-fluorinated spirocyclic core, followed by a crucial difluorocyclopropanation step.
A common strategy begins with the synthesis of a suitable proline analog, which serves as the five-membered nitrogen-containing ring. One key intermediate is the N-Boc-protected 4-methyleneproline scaffold. This can be prepared via a catalytic and enantioselective one-pot double allylic alkylation of a glycine imine analog, facilitated by a chinchonidine-derived catalyst under phase-transfer conditions. nih.govmdpi.com This methylene-substituted proline derivative is a versatile precursor for the subsequent cyclopropanation.
The formation of the spirocyclic cyclopropane (B1198618) ring (prior to fluorination) can be achieved through a Simmons-Smith cyclopropanation reaction on the exocyclic double bond of the 4-methyleneproline intermediate. google.comresearchgate.net This reaction typically uses a carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple, to stereospecifically form the cyclopropane ring, yielding intermediates like (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comnbinno.com
The introduction of the gem-difluoro moiety is accomplished by the [2+1] cycloaddition of difluorocarbene onto the alkene precursor. Several reagents and methods exist for generating difluorocarbene. A widely used and practical method involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a catalytic amount of sodium iodide. beilstein-journals.org Another common precursor is sodium chlorodifluoroacetate (ClCF₂COONa), which thermally decomposes to generate the carbene. beilstein-journals.org
The synthesis of functionalized analogs often involves modifying the core structure or using substituted precursors. For instance, the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a functionalized analog, utilizes an asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate intermediate, achieving high enantioselectivity (up to 98.7% ee) with a ruthenium-based catalyst. nih.gov This demonstrates how functionality can be incorporated and stereochemistry controlled to produce diverse analogs.
| Reaction Step | Key Intermediate/Precursor | Typical Reagents | Product |
|---|---|---|---|
| Spirocycle Formation | N-Boc-4-methyleneprolinate | Et₂Zn, CH₂I₂ (Simmons-Smith) | N-Boc-5-azaspiro[2.4]heptane-6-carboxylate |
| Difluorocyclopropanation | N-Boc-4-methyleneproline derivative | TMSCF₃, NaI | N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane derivative |
| Analog Synthesis (Asymmetric Hydrogenation) | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates | [RuCl(benzene)(S)-SunPhos]Cl, H₂ | (S)-7-amino-5-azaspiro[2.4]heptane derivative |
Challenges and Optimization in Synthetic Pathways, Including Yield and Scalability
The synthesis of this compound is accompanied by several challenges that necessitate careful optimization to ensure satisfactory yields and enable scalability.
A primary challenge lies in the construction of the spirocyclic core itself. Direct alkylation approaches can be problematic. For example, attempts to react glycine-derived imines with 1,1'-bis(halomethyl)cyclopropanes have been shown to fail, which is attributed to the neopentylic nature of the alkylating reagent that hinders the reaction. mdpi.com This failure requires alternative, often multi-step, routes such as the allylic alkylation pathway described previously.
The difluorocyclopropanation step presents its own set of difficulties. Difluorocarbene is an electrophilic species, and its reaction with alkenes is most efficient for electron-rich double bonds. beilstein-journals.orgresearchgate.net The reactivity of the 4-methylene-pyrrolidine precursor can be modest, potentially leading to lower yields. Furthermore, the presence of the nitrogen atom in the heterocyclic ring can complicate the reaction by coordinating to reagents or by being sensitive to the reaction conditions, which can sometimes require high temperatures. beilstein-journals.org
Optimization of these pathways is critical. For the initial spirocyclization, reaction conditions must be fine-tuned. In the synthesis of the 4-methyleneproline scaffold via phase-transfer catalysis, it was found that temperature significantly impacts both yield and enantioselectivity. The highest yield of 71% and an enantiomeric ratio of 95:5 were achieved by carefully controlling the temperature at -20 °C and selecting the appropriate base (KOH) and solvent mixture. mdpi.com
For the difluorocyclopropanation, the choice of carbene precursor is a key optimization parameter. Comparing different sources, such as sodium bromodifluoroacetate (BrCF₂COONa) and sodium chlorodifluoroacetate (ClCF₂COONa), has shown that the bromo-derivative can be more efficient, requiring lower temperatures and providing nearly quantitative yields in some cases. beilstein-journals.org This avoids the harsh conditions that can limit functional group tolerance and reduce yields.
Scalability requires robust and cost-effective processes. The challenges mentioned, such as the need for cryogenic temperatures or the use of expensive reagents, can impede large-scale production. Therefore, developing routes that use milder conditions and cheaper, more stable reagents is a primary goal for industrial applications. The development of protecting group-free syntheses and minimizing chromatographic purifications are also key considerations for creating efficient and scalable synthetic pathways.
| Synthetic Step | Challenge | Optimization Strategy / Solution | Impact on Yield/Scalability |
|---|---|---|---|
| Spirocycle Construction | Failure of direct alkylation due to sterically hindered reagents. | Use of multi-step strategies like catalytic double allylic alkylation. | Enables synthesis but adds steps, requiring optimization of each. |
| Phase-Transfer Catalysis | Low yield and enantioselectivity. | Optimization of temperature, base, and solvent. | Improved yield (e.g., to 71%) and high enantioselectivity (95:5 e.r.). |
| Difluorocyclopropanation | Moderate reactivity of alkene; harsh reaction conditions. | Selection of a more efficient difluorocarbene precursor (e.g., BrCF₂COONa over ClCF₂COONa). | Higher yields under milder conditions, improving functional group tolerance and scalability. |
| General Scalability | Use of expensive reagents, protecting groups, and cryogenic conditions. | Developing protecting group-free routes; identifying robust, cost-effective reagents that work at ambient temperatures. | Reduces cost and simplifies the process for large-scale production. |
Elucidation of Molecular Structure and Conformational Dynamics
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive structural confirmation of 1,1-Difluoro-5-azaspiro[2.4]heptane and its derivatives relies on a suite of spectroscopic techniques. Each method provides specific insights into the molecular framework.
NMR spectroscopy is a cornerstone for the characterization of this compound derivatives, providing detailed information about the atomic arrangement and stereochemistry. d-nb.info
¹H NMR: Proton NMR spectra are instrumental in determining the conformation of the pyrrolidine (B122466) ring. The multiplicity and coupling constants (J-values) of the protons on the pyrrolidine ring, particularly the proton at C2, are indicative of the ring's pucker. beilstein-journals.org For instance, a C4-endo conformation typically shows one large and one small vicinal J-coupling, whereas a C4-exo conformation exhibits two large J-couplings. beilstein-journals.org
¹³C NMR: Carbon NMR provides information on the carbon skeleton. The spiro-carbon and the carbon bearing the two fluorine atoms (C1) exhibit characteristic chemical shifts. In derivatives, the carbons of the pyrrolidine ring and any substituents can be readily identified. For example, in N-Boc protected derivatives, the tert-butyl carbons appear around 28 ppm, while the spiro carbons are found in the 50-60 ppm range.
¹⁹F NMR: Fluorine NMR is essential for confirming the presence and chemical environment of the fluorine atoms. The geminal difluoro group gives rise to specific signals, and the coupling between fluorine and adjacent protons (H-F coupling) can further aid in structural assignment. For aliphatic C-F bonds, chemical shifts are commonly observed in the range of -150 to -200 ppm.
Table 1: Representative NMR Data for a this compound Derivative (Note: This table is a composite representation based on typical values for related structures, as a complete dataset for the parent compound is not publicly available.)
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Pyrrolidine CH₂ | 2.5 - 3.5 |
| Cyclopropane (B1198618) CH₂ | 0.5 - 1.5 | |
| ¹³C | C=O (in carboxyl derivative) | ~170 |
| C(F)₂ | 110 - 120 (triplet due to C-F coupling) | |
| Spiro-C | 50 - 60 | |
| Pyrrolidine C | 40 - 55 | |
| Cyclopropane C | 10 - 25 | |
| ¹⁹F | C(F)₂ | -150 to -200 |
Data compiled from typical values reported for similar fluorinated spirocyclic compounds.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for the parent this compound is not widely published, analysis of its derivatives provides critical insights. acs.org X-ray crystallography confirms the bond lengths, bond angles, and absolute configuration of chiral centers. For related azaspiro[3.3]heptane systems, crystallographic data have revealed details about the geometry and flexibility of the spiro-azetidine moiety. acs.org Such studies on derivatives of this compound would unambiguously establish the stereochemical arrangement and the influence of the difluoromethyl group on the ring conformations. vulcanchem.com
Infrared (IR) spectroscopy is used to verify the presence of key functional groups within the molecule. For the parent this compound, the spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine. In its derivatives, other functional groups are readily identified. For example, N-Boc protected derivatives exhibit strong carbonyl (C=O) stretching bands around 1680 cm⁻¹, while carboxylic acid derivatives show a carbonyl stretch near 1720 cm⁻¹. The C-F bonds also have characteristic absorption bands in the fingerprint region of the IR spectrum.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1020 - 1250 |
| C-F | Stretch | 1000 - 1400 |
Data based on standard IR correlation tables. mdpi.com
Conformational Analysis of the Azaspiro[2.4]heptane Ring System
The 5-azaspiro[2.4]heptane framework is a conformationally restricted system. mdpi.com The pyrrolidine ring in proline and its analogues typically adopts one of two main envelope conformations: C4-endo (down pucker) or C4-exo (up pucker). beilstein-journals.org The fusion of the cyclopropane ring at the C4 position significantly influences this equilibrium. In the parent 5-azaspiro[2.4]heptane, the dihedral angle between the cyclopropane and pyrrolidine rings is approximately 95 degrees, creating a rigid structure. Studies on derivatives of this compound indicate a preference for an equatorial positioning of the difluoromethylene group on the pyrrolidine ring. d-nb.info This preference directly impacts the conformational state (endo vs. exo pucker) of the five-membered ring. beilstein-journals.orgresearchgate.net
Influence of Geminal Difluorination on Molecular Geometry and Ring Strain
The introduction of two fluorine atoms at the C1 position has profound effects on the molecule's properties.
Molecular Geometry and Polarity: Fluorine is the most electronegative element, and the two C-F bonds create a strong dipole moment in the difluoromethylene group. d-nb.info This localized dipole interacts with other polar groups in the molecule, influencing the conformational preferences of the pyrrolidine ring. d-nb.info
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of fluorinated spirocyclic compounds. For 1,1-Difluoro-5-azaspiro[2.4]heptane and its derivatives, DFT calculations can map the electron charge distribution, identifying sites prone to electrophilic or nucleophilic attack. The strong electronegativity of the two fluorine atoms significantly influences the electronic properties of the spirocyclic scaffold. This creates a powerful electron-withdrawing effect on the adjacent cyclopropane (B1198618) ring carbons.
Computational models can predict reactivity through the calculation of Fukui indices, which help in identifying the most reactive sites within the molecule. The introduction of the geminal difluoro group can also impact the basicity of the nitrogen atom in the pyrrolidine (B122466) ring. This alteration in basicity affects its participation in acid-base chemistry and its ability to coordinate with other chemical species, a key factor in its potential applications.
Studies on related fluorinated proline analogs, such as this compound-6-carboxylates, have utilized DFT to understand the interplay between the fluorine substituents and the main chain groups. researchgate.netresearchgate.net These calculations help explain observed trends in properties like pKa values and lipophilicity. researchgate.net
Mechanistic Investigations of Synthetic Reactions
Computational chemistry is crucial for investigating the mechanisms of reactions used to synthesize complex molecules like this compound.
The synthesis of spirocyclic systems often involves intricate cyclization reactions. thieme-connect.comcrimsonpublishers.com Transition state analysis using computational methods can provide deep insights into the feasibility and stereochemical outcomes of these pathways. For instance, in the synthesis of related azaspirocycles, the formation of the spirocyclic core can proceed through intramolecular cyclization. thieme-connect.com
A study on fluorinated proline analogues, which share structural similarities, provided evidence that the transition state of the amide-bond rotation in a peptidyl-prolyl system favors a C⁴-exo conformation of the pyrrolidine ring. researchgate.netbeilstein-journals.org This type of detailed conformational information about the transition state is vital for understanding and controlling the stereoselectivity of synthetic routes. Theoretical investigations into the palladium-catalyzed spirocyclopropanation reactions to form oxa/azaspiro[2.4]heptane skeletons have also been a subject of interest, focusing on the mechanism of the formation of the key π-allylpalladium zwitterionic intermediate. crimsonpublishers.com
By calculating the energies of reactants, intermediates, transition states, and products, computational models can construct detailed energetic profiles of reaction pathways. These profiles are essential for determining the most likely reaction mechanism and for optimizing reaction conditions.
For example, force-field calculations on the related bicyclo[3.2.0]heptane system have shown that a boat-type conformation is energetically favored over a chair-type conformation by approximately 1.7 kcal/mol. ethz.ch This preference is attributed to the minimization of unfavorable 1,3-steric interactions in the boat conformation. ethz.ch While not the exact molecule, this highlights how computational energetics can predict the stability of different conformations in strained spirocyclic systems. Similar principles apply to the energetic analysis of synthetic pathways leading to this compound, helping to rationalize why certain cyclization pathways are preferred over others.
Computational Modeling of Conformational Preferences and Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its function. Computational modeling is used to explore the conformational landscape of this compound.
Studies on derivatives like this compound-6-carboxylates have revealed distinct conformational preferences. researchgate.netresearchgate.netbeilstein-journals.org A significant finding is that the difluoromethylene group (CF2) strongly prefers an equatorial position on the pyrrolidine ring. researchgate.netbeilstein-journals.org This is in contrast to a single fluorine atom, which shows a preference for the axial position. researchgate.netbeilstein-journals.org The pyrrolidine ring itself can adopt different puckered conformations, commonly described as C⁴-endo (down) and C⁴-exo (up) envelope conformations, and the presence and orientation of the fluorine substituents play a key role in determining which pucker is more stable. beilstein-journals.org These conformational preferences are not static and can be influenced by the molecular environment.
| Substituent | Preferred Position on Pyrrolidine Ring | Reference |
|---|---|---|
| Single Fluorine Atom | Axial | researchgate.netbeilstein-journals.org |
| Difluoromethylene Group (-CF2-) | Equatorial | researchgate.netbeilstein-journals.org |
| Trifluoromethyl Group (-CF3) | Equatorial | researchgate.net |
Analysis of Fluorine-Induced Polarity Effects and Intramolecular Interactions
The introduction of fluorine atoms imparts significant polarity to the this compound molecule. The C-F bond has a strong dipole moment, estimated at around 1.9 D. beilstein-journals.org In a molecule with multiple fluorine atoms, the interactions between these dipoles and other polar groups, such as the amine in the pyrrolidine ring, become very important.
Prediction of Molecular Properties for Design Optimization
A key application of theoretical and computational chemistry is the in silico prediction of molecular properties to guide the design of new molecules with optimized characteristics.
For this compound, computational methods can predict a range of properties relevant to its potential use as a building block in medicinal chemistry. ethz.ch As mentioned, DFT can predict how fluorination impacts the basicity of the nitrogen atom, which is a crucial parameter for drug-receptor interactions. Furthermore, properties like lipophilicity (logP), which affects a drug's absorption and distribution, can be estimated. researchgate.netresearchgate.net The introduction of fluorine is known to increase metabolic stability, and computational models can help rationalize these effects by examining potential sites of metabolism. By predicting how structural modifications affect these key properties, computational chemistry accelerates the optimization process, reducing the need for extensive and costly experimental synthesis and testing. researchgate.net
| Property | Predicted Effect of Fluorination | Reference |
|---|---|---|
| Nitrogen Basicity | Reduced due to electron-withdrawing nature of fluorine | |
| Lipophilicity (logP) | Altered; substituent orientation influences the final value | researchgate.net |
| Metabolic Stability | Enhanced due to the strength of the C-F bond | |
| Reactivity | Modified electronic character influences reaction pathways |
Chemical Reactivity and Derivatization Chemistry of the Azaspiro 2.4 Heptane Core
Transformations at Nitrogen and Carbon Centers
The reactivity of the 1,1-difluoro-5-azaspiro[2.4]heptane core can be logically divided between the nucleophilic secondary amine at the 5-position and the strained gem-difluorocyclopropane ring.
Transformations at the Nitrogen Center:
The secondary amine in the pyrrolidine (B122466) ring is a primary site for functionalization. As a typical secondary amine, it can undergo a variety of common transformations, including:
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination. A patent related to similar azaspiro[2.4]heptane derivatives describes the alkylation of the nitrogen center using an alkylating reagent in the presence of a base. google.com Common bases for this transformation include potassium carbonate, sodium bicarbonate, triethylamine, and diisopropylethylamine. google.com
N-Acylation: The nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a standard method for introducing a wide array of functional groups.
N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides, which can serve as protecting groups or introduce specific functionalities.
Transformations at the Carbon Centers (gem-Difluorocyclopropane Ring):
The gem-difluorocyclopropane (F2CP) moiety is characterized by significant ring strain, making it susceptible to ring-opening reactions. These transformations typically proceed via cleavage of the C-C bond distal to the spirocyclic center, driven by the release of ring strain and often facilitated by transition metal catalysts.
The reactivity of the F2CP ring is a subject of considerable research, with several modes of transformation identified for this class of compounds:
Ring-Opening with Single C-F Bond Cleavage: Transition metal-catalyzed reactions can lead to the formation of monofluoroalkenes.
Ring-Opening with Double C-F Bond Cleavage: Under certain conditions, both fluorine atoms can be eliminated.
Ring-Opening without C-F Bond Cleavage: This can result in difunctionalization or cycloaddition products.
Strategies for Functional Group Diversification
The dual reactivity of the nitrogen and the gem-difluorocyclopropane ring allows for diverse strategies to introduce a wide range of functional groups, enabling the synthesis of libraries of complex molecules for various applications.
Diversification at the Nitrogen Center:
The nucleophilicity of the secondary amine provides a straightforward handle for diversification. A variety of electrophiles can be employed to introduce different substituents.
| Reaction Type | Reagent Class | Functional Group Introduced |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Alkyl groups |
| N-Acylation | Acyl chlorides, Acid anhydrides, Carboxylic acids (coupling) | Acyl groups (Amides) |
| N-Arylation | Aryl halides, Arylboronic acids | Aryl/Heteroaryl groups |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonyl groups (Sulfonamides) |
Diversification via Carbon Framework Modification:
The functionalization of the carbon skeleton primarily involves the ring-opening of the gem-difluorocyclopropane. This strategy allows for the introduction of new substituents and the formation of highly functionalized acyclic structures.
| Reaction Type | Catalyst/Reagent | Resulting Structure |
| Ring-Opening Cross-Coupling | Palladium catalysts with various coupling partners (e.g., boronic acids, organozincs) | Functionalized monofluoroalkenes |
| Ring-Opening Difunctionalization | Various reagents | Dihaloalkenes, Hydroxyalkenes, etc. |
Reaction Mechanisms and Pathways for Functionalization
Mechanisms of N-Functionalization:
The functionalization at the nitrogen center follows well-established mechanistic pathways for secondary amines:
N-Alkylation and N-Acylation: These are typically bimolecular nucleophilic substitution (SN2) reactions where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or acyl halide.
Reductive Amination: This involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by reduction of the iminium ion to the corresponding tertiary amine.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the N-aryl product and regenerate the catalyst.
Mechanisms of gem-Difluorocyclopropane Ring-Opening:
The ring-opening of the gem-difluorocyclopropane ring is more complex and is an active area of research. Transition metal catalysis, particularly with palladium, plays a crucial role. A general mechanistic pathway for palladium-catalyzed ring-opening cross-coupling involves:
Oxidative Addition: The palladium(0) catalyst inserts into one of the C-C bonds of the cyclopropane (B1198618) ring.
β-Fluoride Elimination: A fluoride (B91410) ion is eliminated from the resulting palladacyclobutane intermediate to form a fluoroallyl-palladium species.
Transmetalation (for cross-coupling): In the presence of a coupling partner (e.g., an organoboron or organozinc reagent), a transmetalation step occurs.
Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the palladium(0) catalyst.
The regioselectivity and stereoselectivity of these ring-opening reactions are often influenced by the nature of the catalyst, ligands, and substrates.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex spirocyclic systems, including azaspiro[2.4]heptane derivatives, often presents challenges related to yield, scalability, and stereocontrol. chemrxiv.org Current strategies frequently involve multi-step sequences, such as intramolecular cyclizations, cycloaddition reactions, and asymmetric hydrogenations. nih.govacs.orgresearchgate.net A key bottleneck identified in the synthesis of related 5-azaspiro[2.4]heptane derivatives is the critical cyclization step, which can have yields as low as 10-33%.
Future research is imperative to develop more efficient and sustainable synthetic pathways. Promising areas of investigation include:
Catalytic Methods: Expanding the use of phase-transfer catalysis and asymmetric hydrogenation, which have shown success in producing enantiomerically pure azaspiro[2.4]heptane scaffolds, could lead to more efficient and selective syntheses. acs.orgmdpi.comresearchgate.net
Novel Reagents and Reactions: The application of modern synthetic tools, such as photoredox catalysis and the use of fluorinated diazoalkanes, offers potential for more direct and sustainable methods for constructing fluorinated spirocycles. rsc.orgsmolecule.com
C-H Activation: Exploring transition-metal-catalyzed C-H bond activation could provide more atom-economical routes, reducing the need for pre-functionalized substrates and minimizing waste. mdpi.com
Bio-derived Feedstocks: Investigating the use of renewable starting materials, such as bio-derived furfural, could contribute to the development of greener synthetic processes for fluorinated compounds. mdpi.com
Overcoming the existing synthetic hurdles is crucial for making 1,1-Difluoro-5-azaspiro[2.4]heptane and its analogues more accessible for extensive research and application.
Exploration of Novel Bioisosteric Replacements Utilizing Azaspiro[2.4]heptane Scaffolds
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size and electronic properties, is a cornerstone of medicinal chemistry. The aim is to enhance potency, selectivity, or pharmacokinetic properties. Spirocyclic scaffolds, particularly azaspiro[3.3]heptanes, have been successfully employed as bioisosteres for the piperidine (B6355638) ring, a ubiquitous motif in pharmaceuticals. nih.govenamine.netresearchgate.netenamine.net This replacement has often resulted in compounds with improved solubility and metabolic stability. enamine.netenamine.net
The this compound scaffold offers a unique combination of features for bioisosteric replacement:
Rigidity and Three-Dimensionality: The spirocyclic nature imparts a rigid, three-dimensional structure that can lead to more specific interactions with biological targets.
Fluorine's Influence: The gem-difluoro group at the 7-position can significantly modulate the compound's properties. Fluorine is known to enhance metabolic stability, alter lipophilicity, and influence binding affinity through specific electronic interactions. rsc.orgacs.org For instance, the 5-azaspiro[2.4]heptane core is a key component of the successful antiviral drug ledipasvir. mdpi.comresearchgate.net
Future research should focus on systematically exploring the use of the this compound core as a bioisosteric replacement for common cyclic amines in known drug molecules. This could lead to the discovery of new chemical entities with superior drug-like properties.
Advanced Computational Tools for Structure-Property Relationship Elucidation
The interplay between the structure of a molecule and its physicochemical properties is fundamental to its function. Advanced computational tools are becoming increasingly vital for elucidating these complex structure-property relationships (SPRs), thereby accelerating the design and discovery of new molecules.
For this compound and its derivatives, computational studies can provide deep insights into:
Conformational Analysis: The rigid pyrrolidine (B122466) ring in proline and its analogues can adopt distinct conformations. Computational models can predict the preferred puckering of the ring and the orientation of substituents, which in turn influences biological activity. beilstein-journals.org
Physicochemical Properties: Computational methods can predict key properties such as lipophilicity (LogP), acid dissociation constant (pKa), and solubility. Studies on related fluorinated prolines have already demonstrated how the position and number of fluorine atoms can impact these characteristics. beilstein-journals.orgethz.ch
By integrating these computational predictions with experimental data, researchers can build robust models to guide the synthesis of novel azaspiro[2.4]heptane derivatives with tailored properties for specific applications.
Potential Expansion into Non-Medicinal Chemical Applications (e.g., specialty chemicals, advanced materials)
While the primary focus on azaspirocycles has been in medicinal chemistry, their unique structural attributes suggest potential for broader applications. Spirocyclic compounds, in general, are utilized in the development of optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs), as well as in electrolytes and supercapacitors. researchgate.net
The incorporation of fluorine into these scaffolds can further enhance their utility in materials science. Fluorinated materials often exhibit unique thermal stability, chemical resistance, and specific electronic properties. rsc.org Future research directions for this compound in non-medicinal fields could include:
Advanced Polymers: The rigid and well-defined three-dimensional structure of the scaffold could be exploited in the synthesis of novel polymers with controlled architectures and properties.
Specialty Chemicals: It can serve as a unique building block for the synthesis of more complex molecules used in various industrial applications.
Functional Materials: The combination of the spirocyclic core and fluorine atoms may lead to materials with interesting optical or electronic properties, warranting investigation for use in sensors or other advanced material applications. cymitquimica.comsmolecule.com
Exploring these non-medicinal avenues could unlock new value and applications for this versatile chemical entity.
Q & A
Q. What are the common synthetic routes for 1,1-difluoro-5-azaspiro[2.4]heptane, and how do reaction conditions influence yield?
The synthesis typically involves cyclopropanation and spirocyclic ring formation. Key steps include:
- Cyclopropane functionalization : Using difluorocarbene reagents to introduce fluorine atoms (e.g., via [2+1] cycloaddition) .
- Spiro-ring closure : Employing nucleophilic substitution or ring-expansion reactions to form the azaspiro core .
- Boc protection : To stabilize intermediates, tert-butoxycarbonyl (Boc) groups are introduced, as seen in derivatives like (6S)-5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid .
Q. Critical Factors :
- Solvent polarity (e.g., dichloromethane vs. ethanol) affects reaction rates .
- Catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Primary Techniques :
Q. Challenges :
- Overlapping signals in crowded spectral regions require 2D NMR (e.g., COSY, HSQC) .
Advanced Research Questions
Q. How does stereochemistry impact the reactivity and biological activity of this compound derivatives?
The spirocyclic structure imposes conformational rigidity, influencing:
- Enzyme binding : The (S)-enantiomer of 5-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid shows higher affinity for proteases due to optimal spatial alignment .
- Synthetic control : Asymmetric microbial reduction (e.g., using Saccharomyces cerevisiae) achieves >90% enantiomeric excess in related compounds .
Q. Methodological Insight :
- Chiral HPLC with amylose-based columns separates enantiomers .
- Computational docking (e.g., AutoDock Vina) predicts binding modes of stereoisomers .
Q. What computational strategies model the electronic effects of fluorine atoms in this compound?
Approaches :
Q. Key Finding :
Q. How do structural modifications (e.g., Boc protection) alter the stability and reactivity of this spiro compound?
Boc Protection :
Q. Comparative Analysis :
| Derivative | Stability (t½ in solution) | Reactivity Post-Deprotection | Reference |
|---|---|---|---|
| Boc-protected | >6 months (4°C) | High (e.g., amide formation) | |
| Free amine (unprotected) | <1 week (4°C) | Moderate (prone to oxidation) |
Q. What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?
Discrepancies :
Q. Resolution Strategies :
Q. What are the emerging applications of this compound in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
